molecular formula C8H12N2O7 B1267005 L-beta-aspartyl-L-aspartic acid CAS No. 60079-22-3

L-beta-aspartyl-L-aspartic acid

Cat. No. B1267005
CAS RN: 60079-22-3
M. Wt: 248.19 g/mol
InChI Key: KXAWLANLJYMEGB-UHFFFAOYSA-N
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Description

L-beta-aspartyl-L-aspartic acid, also known as L-B-aspartyl-L-aspartate, belongs to the class of organic compounds known as hybrid peptides. Hybrid peptides are compounds containing at least two different types of amino acids (alpha, beta, gamma, delta) linked to each other through a peptide bond .


Synthesis Analysis

A new efficient synthetic approach for the preparation of Nα-protected β-L-aspartyl-L-aspartic acid dipeptide was elaborated. The distinctive features of the developed approach include utilization of readily available starting materials (Cbz-asparagine and dimethyl aspartate), aspartimide formation suppression employing electrostatic effect in a final deprotection step and an employment of a novel reagent for transformation of protected asparagine derivative into the corresponding aspartic acid .


Molecular Structure Analysis

L-beta-aspartyl-L-aspartic acid is a compound containing at least two different types of amino acids (alpha, beta, gamma, delta) linked to each other through a peptide bond . Each sample was dissolved in Milli-Q water to make a stock solution of approximate 2 mM concentration, and then was diluted to a final concentration of 30 μM in a solution containing 8 mol/L of sodium acetate and methanol/water/formic acid at a ratio 49.5:49.5:1, (vol/vol/vol) for direct ESI-MS analysis .


Chemical Reactions Analysis

Isomerization of aspartic acid (Asp) in therapeutic proteins could lead to safety and efficacy concerns. Thus, accurate quantitation of various Asp isomerization along with kinetic understanding of the variant formations is needed to ensure optimal process development and sufficient product quality control .


Physical And Chemical Properties Analysis

L-beta-aspartyl-L-aspartic acid is possibly soluble (in water) and a very strong basic compound (based on its pKa) . It is also known to have various isomers .

Scientific Research Applications

Urea Cycle and Metabolic Regulation

L-Asp plays a critical role in the urea cycle, which is essential for detoxifying ammonia in the liver. It’s involved in the synthesis of arginine, an important precursor for the creation of urea . Research into L-Asp’s function in the urea cycle can lead to better understanding and treatment of metabolic disorders like hyperammonemia.

Neurotransmission and Brain Development

L-Asp is a precursor for the synthesis of several substances that are crucial in the development of nervous tissue and neurotransmission. It has been shown to have a role in brain development and hypothalamus regulation, making it a potential target for therapeutic strategies in psychiatric and neurological disorders .

Cancer Research

L-Asp is synthesized in large quantities by tumor cells, particularly in the liver. This has led to research into targeting L-Asp metabolism as a strategy to fight cancer. Understanding its role in tumor cell metabolism could lead to new therapeutic approaches .

Diabetes and BCAA Levels

Studies have linked alterations in branched-chain amino acids (BCAAs) levels with diabetes. Since L-Asp is involved in the transamination of BCAAs, particularly in muscles, it’s a significant area of research for understanding and managing diabetes .

Dietary Supplements and Nutrition

The potential use of L-Asp as a dietary supplement is being explored, given its role in protein and nucleotide synthesis. However, further research is needed to examine the risks of increased L-Asp consumption and its benefits as a supplement .

Synthetic Applications in Biochemistry

L-Asp derivatives find application in the preparation of dendrimeric constructs and glycoclusters. These constructs are used in studies of polyvalent interactions of carbohydrates with carbohydrate-binding proteins and have implications in the development of microbicidal properties .

Future Directions

There is ongoing research into the properties of L-beta-aspartyl-L-aspartic acid and similar compounds, particularly in the field of molecular electronics . Further studies are needed to fully understand the potential applications of this compound.

properties

IUPAC Name

2-[(3-amino-3-carboxypropanoyl)amino]butanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O7/c9-3(7(14)15)1-5(11)10-4(8(16)17)2-6(12)13/h3-4H,1-2,9H2,(H,10,11)(H,12,13)(H,14,15)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXAWLANLJYMEGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)O)N)C(=O)NC(CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60298002
Record name beta-Aspartylaspartic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60298002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name L-beta-aspartyl-L-aspartic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0011163
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

L-beta-aspartyl-L-aspartic acid

CAS RN

60079-22-3
Record name NSC120024
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=120024
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name beta-Aspartylaspartic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60298002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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